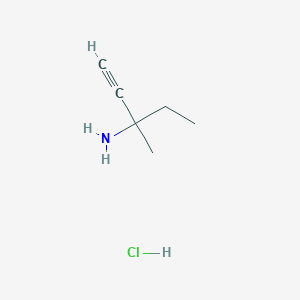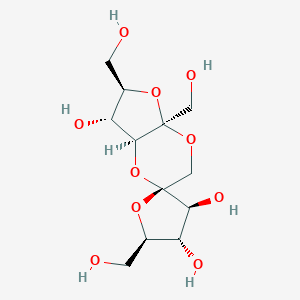
3-Methylpent-1-yn-3-amine hydrochloride
Overview
Description
3-Methylpent-1-yn-3-amine hydrochloride, commonly referred to as 3-MPA-HCl, is an organic compound that falls into the category of amines. It is a colorless, crystalline solid with a molecular formula of C5H11ClN and a molecular weight of 140.6 g/mol. 3-MPA-HCl is a versatile compound that has been used for a variety of purposes in scientific research and lab experiments. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3-Methylpent-1-yn-3-amine hydrochloride can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to produce the final product. The key steps in this pathway include the synthesis of 3-methylpent-1-yne, followed by the addition of an amine group to yield 3-methylpent-1-yn-3-amine, and finally, the formation of the hydrochloride salt.
Starting Materials
Propargyl chloride, 2-Methyl-1-butene, Sodium amide, Ammonia, Hydrochloric acid, Diethyl ether, Methanol
Reaction
Synthesis of 3-methylpent-1-yne, Propargyl chloride + 2-Methyl-1-butene + Sodium amide in diethyl ether, 3-Methylpent-1-yne + Sodium chloride.
Addition of amine group to 3-methylpent-1-yne, 3-Methylpent-1-yne + Ammonia in methanol, 3-Methylpent-1-yn-3-amine.
Formation of hydrochloride salt, 3-Methylpent-1-yn-3-amine + Hydrochloric acid in methanol, 3-Methylpent-1-yn-3-amine hydrochloride.
Scientific Research Applications
3-MPA-HCl has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as to study enzyme regulation and cellular metabolism. It has also been used to study the effects of drugs on the body, and to study the mechanisms of action of various drugs. Additionally, 3-MPA-HCl has been used in research related to cancer, diabetes, and other diseases.
Mechanism Of Action
The mechanism of action of 3-MPA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-MPA-HCl are not completely understood. However, it is known to affect the levels of acetylcholine in the body, which can lead to increased muscle strength and improved cognitive function. Additionally, 3-MPA-HCl has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-MPA-HCl in lab experiments is its ability to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. Additionally, 3-MPA-HCl is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, 3-MPA-HCl can be toxic if ingested, and it can also cause skin irritation. Therefore, it is important to take proper safety precautions when handling this compound.
Future Directions
The use of 3-MPA-HCl in scientific research and lab experiments is an area that is still being explored. In the future, it is likely that 3-MPA-HCl will be used to study the effects of drugs on the body, as well as to study the mechanisms of action of various drugs. Additionally, 3-MPA-HCl may be used to study the structure and function of proteins, as well as to study enzyme regulation and cellular metabolism. Finally, it is possible that 3-MPA-HCl will be used to study the effects of various diseases, such as cancer and diabetes.
properties
IUPAC Name |
3-methylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(3,7)5-2;/h1H,5,7H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAYCACHOHBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481613 | |
| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpent-1-yn-3-amine hydrochloride | |
CAS RN |
108575-32-2 | |
| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1-pentyn-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)




